molecular formula C14H21N3O2 B2675661 6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1209626-50-5

6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2675661
CAS No.: 1209626-50-5
M. Wt: 263.341
InChI Key: TYNMIONAXFZBMU-UHFFFAOYSA-N
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Description

6-Isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a bicyclic heterocyclic core. The pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry due to its prevalence in nucleic acids and its role in modulating enzyme activity . The compound’s structural uniqueness arises from its substitutions:

  • Position 3: A 2-oxo-2-(piperidin-1-yl)ethyl side chain. The ketone group introduces polarity and hydrogen-bonding capacity, while the piperidine moiety contributes basicity and conformational flexibility, factors critical for interacting with biological targets such as kinases or GPCRs .

While direct pharmacological data for this compound are absent in the provided evidence, pyrimidinones with analogous substitutions have demonstrated antimicrobial, antiviral, and kinase-inhibitory activities . Its synthesis likely follows routes similar to those described for related pyrimidinones, such as alkylation of thiouracil precursors or cyclization of β-ketoesters with thiourea .

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-6-propan-2-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11(2)12-8-13(18)17(10-15-12)9-14(19)16-6-4-3-5-7-16/h8,10-11H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMIONAXFZBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Piperidinyl Moiety: The piperidinyl group is often introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its biological activity, particularly in the context of drug development. Its structural features suggest potential interactions with various biological targets, leading to a range of therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, exhibit notable antimicrobial properties. In a study evaluating various synthesized pyrimidine derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli, compounds showed promising antibacterial activity, suggesting their potential as new antibiotics .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Molecular docking studies have demonstrated that this compound can effectively bind to targets associated with cancer progression, indicating its potential as an anticancer agent .

Biological Evaluation

The biological evaluation of this compound encompasses various assays to determine its efficacy and safety.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against cancer cell lines. The results indicated that it possesses a favorable therapeutic index, making it a candidate for further development in oncology .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinity of this compound with various biological targets. The binding energies calculated during these studies suggest strong interactions with target proteins involved in disease pathways, reinforcing its potential use as a therapeutic agent .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against S. aureus and E. coli with minimal cytotoxicity to human cells .
Study 2Anticancer PropertiesShowed effective binding to cancer-related enzymes; reduced proliferation in cancer cell lines .
Study 3Molecular DockingIdentified strong binding affinities with target proteins; predicted favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling cascades.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Pyrimidin-4(3H)-one derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of the target compound with key analogues:

Substituent Effects on Bioactivity

Compound Name Position 6 Substituent Position 3 Substituent Key Activities (Evidence Source)
Target Compound Isopropyl 2-Oxo-2-(piperidin-1-yl)ethyl Theoretical: Potential kinase inhibition or antimicrobial activity (inferred from )
6-(4-Chlorobenzyl)-5-ethyl-2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (6a) 4-Chlorobenzyl, 5-Ethyl 2-(Piperidin-1-yl)ethylthio Antimicrobial (vs. S. aureus, C. albicans)
2-(Methylthio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one (BP 5632) Pyridin-3-yl Methylthio Not specified; pyridyl groups may enhance binding to metalloenzymes
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one Methyl Trifluoromethyl Structural analogue; CF₃ group increases electronegativity and metabolic stability

Key Structural and Functional Differences

Position 6 Substituents: The target’s isopropyl group offers greater steric hindrance and lipophilicity compared to 4-chlorobenzyl (6a) or pyridyl (BP 5632) groups. This may enhance blood-brain barrier penetration but reduce solubility .

Position 3 Modifications: The 2-oxo-2-(piperidin-1-yl)ethyl side chain in the target compound differs from ethylthio-piperidine (6a) by replacing sulfur with a ketone. Methylthio groups (BP 5632) are less bulky and more nucleophilic, favoring interactions with cysteine residues in enzymes .

Biological Implications: Piperidine-containing analogues (e.g., 6a) show antimicrobial activity, suggesting the target compound may share similar mechanisms, albeit modulated by its ketone group .

Physicochemical Properties

  • Lipophilicity (LogP) : The isopropyl and piperidinyl groups in the target compound likely result in a higher LogP compared to analogues with polar pyridyl or chlorobenzyl groups.
  • Solubility : The ketone moiety may improve aqueous solubility relative to thioether-containing analogues (e.g., 6a).
  • Metabolic Stability : Piperidine rings are prone to CYP450-mediated oxidation, whereas trifluoromethyl groups () resist metabolic degradation.

Biological Activity

6-Isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antioxidant, anticancer, and enzyme inhibition activities, making it a candidate for further research and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2

This structure features a pyrimidinone core with an isopropyl group and a piperidinyl moiety, which are crucial for its biological activity.

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of various pyrimidine derivatives. In one study, several compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. Among these, derivatives similar to this compound showed significant antioxidant activity, with some achieving up to 82% inhibition compared to controls like Trolox .

Compound% InhibitionIC50 (µM)
6-Isopropyl-Pyrimidine Derivative30%N/A
Other Pyrimidine Derivative A82%1.1
Other Pyrimidine Derivative B78%10.7

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. It has been noted that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines such as FaDu (hypopharyngeal carcinoma). The mechanism appears to involve apoptosis induction and interference with cell cycle progression. For instance, compounds structurally related to 6-isopropyl-pyrimidinone have shown better cytotoxicity than standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer’s disease management. The presence of the piperidine ring enhances binding affinity and selectivity towards these enzymes .

Study on Antioxidant Properties

In a comparative study of pyrimidine derivatives, the antioxidant activity was quantified using a DPPH radical scavenging assay. The results indicated that while some derivatives exhibited high activity, others like 6-isopropyl-pyrimidinone showed moderate effects. This highlights the need for further structural optimization to enhance efficacy.

Cancer Cell Line Studies

A detailed investigation into the cytotoxic effects of various piperidine derivatives on cancer cell lines revealed that compounds with structural similarities to 6-isopropyl-pyrimidinone induced significant cell death through apoptosis pathways. These findings suggest potential therapeutic applications in oncology.

Q & A

Q. How can synthetic routes for 6-isopropyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization often involves adjusting reaction conditions, such as solvent choice, temperature, and catalysts. For pyrimidinone derivatives, a common approach is to reflux a potassium salt of the precursor (e.g., 3-mercapto-oxadiazole derivatives) with halogenated intermediates (e.g., 2-chloro-N-substituted acetamides) in polar aprotic solvents like DMF. KI is frequently added to enhance reactivity via halogen exchange . Purification via ice-water precipitation and ethanol recrystallization can improve purity. Monitoring reaction progress with TLC or HPLC ensures optimal stopping points to minimize byproducts.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and validates substituent positioning, as demonstrated for structurally similar pyrimidinones (e.g., 5-(4-chlorophenoxy)-6-isopropyl derivatives) .
  • NMR spectroscopy : Key for confirming proton environments (e.g., isopropyl CH₃ groups at δ ~1.3 ppm, piperidinyl protons at δ ~1.5–3.0 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amine/amide bonds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., mPGES-1)?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities of the pyrimidinone core to enzyme active sites (e.g., mPGES-1’s hydrophobic pocket). Focus on substituent interactions: the isopropyl group may enhance lipophilicity, while the piperidinyl-2-oxoethyl moiety could mimic natural substrates .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (≥100 ns) to identify critical hydrogen bonds or π-π stacking interactions .
  • QSAR models : Correlate electronic (HOMO/LUMO) and steric (logP) properties with bioactivity data to prioritize synthetic targets .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
  • Validate target engagement : Use techniques like thermal shift assays or SPR to confirm direct binding to the intended enzyme/receptor .
  • Cross-reference with structural analogs : Compare activity of 6-isopropyl derivatives with related compounds (e.g., 6-methyl or 6-phenyl variants) to identify substituent-specific effects .
  • Replicate in orthogonal assays : Confirm anti-proliferative effects via both MTT and clonogenic assays to rule out false positives .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening : Test mixed-solvent systems (e.g., ethanol/water, acetone/DCM) to optimize crystal growth. Slow evaporation at 4°C is often effective .
  • Additives : Introduce small molecules (e.g., hexafluoroisopropanol) to disrupt aggregation.
  • SHELX refinement : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or low-electron-density regions. Anisotropic displacement parameters improve accuracy for heavy atoms (e.g., chlorine substituents) .

Q. How can impurity profiles be rigorously characterized during synthesis?

Methodological Answer:

  • HPLC-MS with orthogonal columns : Use C18 and HILIC columns to separate polar/non-polar impurities. Track impurities like unreacted intermediates or oxidation byproducts .
  • NMR spiking experiments : Add known reference standards (e.g., piperidinyl analogs) to identify impurity signals .
  • Pharmacopeial guidelines : Follow EP/USP protocols for residual solvent analysis (e.g., GC-MS for DMF) and elemental impurities (ICH Q3D) .

Q. What in vivo considerations are critical for preclinical evaluation of this compound?

Methodological Answer:

  • ADME profiling : Assess metabolic stability in liver microsomes (e.g., CYP3A4/2D6 inhibition) and plasma protein binding (equilibrium dialysis) .
  • Formulation : Use PEG-400/saline for solubility-limited compounds. Monitor pharmacokinetics (Cmax, AUC) in rodent models.
  • Toxicity endpoints : Include histopathology (liver/kidney) and hematological markers (ALT, creatinine) after 28-day repeat-dose studies .

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